- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,
Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

1-Bromo-3-iodo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-iodo-2-methylbenzene
- Benzene,1-bromo-3-iodo-2-methyl-
- 2-BROMO-6-IODOTOLUENE
- Benzene, 1-bromo-3-iodo-2-methyl-
- DAHKMTOSYFBPOX-UHFFFAOYSA-N
- 1-bromo-3-iodo-2-methyl-benzene
- AS03373
- SY065795
- AB0053482
- Z5420
- ST24021257
- 1-Bromo-3-iodo-2-methylbenzene (ACI)
- MFCD07780672
- AS-20100
- DB-126854
- EN300-3536589
- DTXSID70540165
- SCHEMBL7610994
- CS-0030482
- AKOS015834925
- 97456-81-0
-
- MDL: MFCD07780672
- Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- InChI Key: DAHKMTOSYFBPOX-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(I)C=CC=1
Computed Properties
- Exact Mass: 295.87000
- Monoisotopic Mass: 295.86976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- PSA: 0.00000
- LogP: 3.36210
1-Bromo-3-iodo-2-methylbenzene Security Information
1-Bromo-3-iodo-2-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-iodo-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A102842-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 97% | 1g |
$8.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 1g |
¥46.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-10G |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£443.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 500g |
¥9366.00 | 2024-04-23 | |
Enamine | EN300-3536589-0.1g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.1g |
$23.0 | 2025-03-18 | |
Enamine | EN300-3536589-0.25g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.25g |
$33.0 | 2025-03-18 | |
Key Organics Ltd | AS-20100-0mg |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£835.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 25g |
¥787.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-1MG |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£37.00 | 2023-04-19 | |
Alichem | A013032895-500mg |
2-Bromo-6-iodotoluene |
97456-81-0 | 97% | 500mg |
$782.40 | 2023-08-31 |
1-Bromo-3-iodo-2-methylbenzene Production Method
Production Method 1
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
Production Method 2
- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,
Production Method 4
- Novel, Self-Assembling Dimeric Inhibitors of Human β TryptaseJournal of Medicinal Chemistry, 2020, 63(6), 3004-3027,
Production Method 5
- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,
Production Method 7
- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,
1-Bromo-3-iodo-2-methylbenzene Raw materials
1-Bromo-3-iodo-2-methylbenzene Preparation Products
1-Bromo-3-iodo-2-methylbenzene Related Literature
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1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622
Additional information on 1-Bromo-3-iodo-2-methylbenzene
Introduction to 1-Bromo-3-iodo-2-methylbenzene (CAS No. 97456-81-0)
1-Bromo-3-iodo-2-methylbenzene, with the CAS number 97456-81-0, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and medicinal chemistry. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 1-position, an iodine atom at the 3-position, and a methyl group at the 2-position on the benzene ring. The combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The molecular formula of 1-Bromo-3-iodo-2-methylbenzene is C8H6BrI, and its molecular weight is approximately 267.93 g/mol. The compound is typically obtained as a colorless or pale yellow liquid and is known for its reactivity in nucleophilic substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling and the Stille coupling. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials with advanced functionalities.
In recent years, 1-Bromo-3-iodo-2-methylbenzene has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anticancer agents. The bromine and iodine substituents provide handles for further functionalization, allowing chemists to introduce additional pharmacophores that enhance the therapeutic efficacy and selectivity of the final compounds.
Beyond its applications in medicinal chemistry, 1-Bromo-3-iodo-2-methylbenzene has also found utility in materials science. Researchers have explored its use in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of bromine and iodine atoms facilitates controlled polymerization processes, enabling the creation of materials with tailored electronic properties.
The synthetic versatility of 1-Bromo-3-iodo-2-methylbenzene is further exemplified by its role in asymmetric synthesis. A recent study published in Angewandte Chemie demonstrated an efficient enantioselective synthesis route using this compound as a starting material. The ability to achieve high enantiomeric excess (ee) values is crucial for producing chiral intermediates used in pharmaceuticals and fine chemicals.
In addition to its synthetic applications, 1-Bromo-3-iodo-2-methylbenzene has been investigated for its environmental impact and safety profile. Studies have shown that while it is generally stable under standard laboratory conditions, proper handling and storage practices are essential to prevent potential hazards. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers.
The global market for 1-Bromo-3-iodo-2-methylbenzene is driven by increasing demand from pharmaceutical and materials science industries. Key players in this market are continuously innovating to develop more efficient synthesis methods and explore new applications for this versatile compound. As research progresses, it is anticipated that 1-Bromo-3-iodo-2-methylbenzene will continue to play a significant role in advancing scientific frontiers across multiple disciplines.
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